N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide
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Overview
Description
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents including a chlorophenyl and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient in producing the desired thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The choice of solvents and reagents would be optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain biochemical pathways or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide is unique due to its specific combination of substituents and the presence of both thiazole and pyridine rings.
Properties
CAS No. |
365429-24-9 |
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Molecular Formula |
C24H20ClN3OS2 |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C24H20ClN3OS2/c1-3-21(29)27-20-14-17(11-12-26-20)23-22(16-5-4-6-18(25)13-16)28-24(31-23)15-7-9-19(30-2)10-8-15/h4-14H,3H2,1-2H3,(H,26,27,29) |
InChI Key |
ARHRECCPBGVSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3=CC=C(C=C3)SC)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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